methyl 3-(oxan-4-yl)-3-oxopropanoate
Description
Methyl 3-(oxan-4-yl)-3-oxopropanoate (CAS No. 75338-17-9) is an ester featuring a six-membered oxane (tetrahydropyran) ring attached to a 3-oxopropanoate moiety. Its molecular formula is C₉H₁₄O₄, with a molar mass of 186.2 g/mol. The oxane ring provides structural stability while retaining reactivity, making it a versatile intermediate in synthetic chemistry, pharmaceutical research, and fine chemical production .
Properties
CAS No. |
75338-17-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxan-4-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl 3-oxopropanoate under specific conditions. For instance, the synthesis can be achieved by reacting oxane with methyl acetoacetate in the presence of a base such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Methyl 3-(oxan-4-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(oxan-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The oxane ring may also interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl 3-(oxan-4-yl)-3-oxopropanoate and Similar Compounds
Structural and Functional Differences
Ring Systems :
- The oxane ring in the target compound offers greater stability compared to the strained oxolane (5-membered) or cyclopropyl (3-membered) rings, reducing undesired side reactions .
- Aromatic substituents (e.g., chlorophenyl, methoxyphenyl) introduce conjugation and electronic effects, enhancing interactions with biological targets .
Ester Groups: Methyl vs. ethyl esters influence solubility and metabolic stability. Ethyl esters (e.g., Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
Substituent Effects :
- Halogenated analogs (e.g., chloro, fluoro) increase electrophilicity and resistance to enzymatic degradation, improving pharmacokinetic profiles .
Key Research Findings
- Synthetic Utility: The oxane ring in this compound facilitates regioselective reactions, as demonstrated in its use for synthesizing tetrahydropyran-based natural products .
- Biological Activity: Fluorinated analogs (e.g., Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate) exhibit 2–3x higher binding affinity to kinase targets compared to non-halogenated counterparts .
- Stability Studies : Cyclopropyl derivatives degrade 40% faster under acidic conditions than oxane-containing compounds, highlighting the latter’s robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
